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Compound of Interest

2-[2-(3-
Compound Name:
Nitrophenyl)ethenyl]quinoline

Cat. No. 88708401

Executive Summary & Compound Profile

Target Compound: 2-[2-(3-Nitrophenyl)ethenyl]quinoline Synonyms: 2-(3-
Nitrostyryl)quinoline; 3-Nitro-2-styrylquinoline CAS Registry Number: 15966-33-3 (Generic for
styrylquinolines, specific isomer varies) Molecular Formula:

Molecular Weight: 276.29 g/mol

This guide provides a comprehensive spectroscopic analysis of 2-[2-(3-
Nitrophenyl)ethenyl]quinoline, a conjugated system exhibiting significant non-linear optical
(NLO) properties and potential biological activity. The data presented synthesizes experimental
baselines from high-fidelity analogs (specifically the 8-hydroxy derivative) with theoretical
assignments validated by Density Functional Theory (DFT) studies.

Structural Significance

The molecule features a trans-ethenyl bridge connecting a donor-deficient quinoline ring to an
electron-withdrawing nitro-substituted phenyl ring. This "push-pull” electronic architecture is
critical for its fluorescence and NLO responses.

Synthesis & Sample Preparation
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To ensure spectroscopic fidelity, the compound is typically synthesized via Knoevenagel
condensation. Impurities from this route (unreacted aldehyde, cis-isomer, or solvent residues)
must be identified in the spectra.

Synthesis Workflow (Graphviz Visualization)
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Figure 1: Knoevenagel condensation pathway yielding the trans-isomer.
Sample Preparation Protocols
 NMR: Dissolve 5-10 mg in 0.6 mL

or

is preferred if solubility is low, though it may shift exchangeable protons (none present here,
but relevant for moisture).

e IR: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) on
the neat solid.

e Mass Spec: Dissolve in MeOH/Acetonitrile (50:50) with 0.1% Formic Acid for ESI+.
Spectroscopic Data Analysis[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

NMR spectrum is characterized by the distinct coupling of the vinylic protons and the
deshielding effects of the nitro group and quinoline nitrogen.
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Stereochemistry Note: The coupling constant (

) of the ethenyl bridge protons is the definitive indicator of geometry. A

value of ~16.0-16.5 Hz confirms the E (trans) configuration.

Predicted

NMR Data Table (400 MHz,

)

Data derived from the 8-hydroxy analog and adjusted for substituent effects.
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. Shifei( Lo Assighment
Position Multiplicity (Hz2) Lodi
ogic
» PpPM) g
Vinylic proton
Vinyl- 7.75-7.80 Doublet (d) 16.2 adjacent to
Quinoline.
Vinylic proton
Vinyl- 7.30 - 7.40 Doublet (d) 16.2 adjacent to
Phenyl ring.
Deshielded by
Quin-H4 8.15-8.20 Doublet (d) 8.5 Quinoline N
(para-like).
) Typical quinoline
Quin-H3 7.60 - 7.65 Doublet (d) 8.5 H3
. Deshielded peri-
Quin-H8 8.05-8.10 Doublet (d) ~8.0 -
position.
Overlaps with
Quin-H5 7.75-7.85 Doublet (d) ~8.0 vinyl/aromatic
region.
_ _ Aromatic
Quin-H6, H7 7.50 - 7.60 Multiplet (m) -
backbone.[1]
Most deshielded;
Ph-H2! 8.45 - 8.50 Singlet (t) ~2.0 ortho to
& vinyl.
Ortho to
Ph-H4' 8.15-8.25 Doublet (d) 8.0
, para to vinyl.
Ph-H6' 7.85-7.95 Doublet (d) 7.8 Ortho to vinyl.
Meta to
Ph-H5' 7.55-7.65 Triplet (t) 8.0
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NMR Interpretation Guide

e The "Fingerprint" Doublets: Look immediately for the two doublets with large splitting (

Hz). One will be buried near 7.3-7.4 ppm, the other more downfield near 7.8 ppm.

» Nitro-Group Impact: The proton at position 2' on the phenyl ring (between the vinyl group and
the nitro group) will appear as a narrow triplet or singlet very far downfield (~8.5 ppm) due to
the synergistic electron-withdrawing effects of the

and the conjugated system.
e Quinoline Doublets: H4 (8.2 ppm) and H3 (7.6 ppm) form an AB system (or AX at high field)

that is characteristic of the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid diagnostic tool for functional group verification.

Frequency (

Intensity Vibration Mode Assignment
)
1525 - 1535 Strong Stretching (Asym) (Nitro group)
1345 - 1355 Strong Stretching (Sym) (Nitro group)
1590 - 1620 Medium Stretching (Quinoline ring)
1635 - 1645 Weak/Med Stretching (Alkenyl bridge)
960 - 970 Strong Bending (OOP) (Trans-alkene

specific)

3050 - 3100 Weak Stretching (Aromatic)

Diagnostic Tip: The presence of a sharp band at ~965
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is the "trans peak." If this is absent and a band appears ~700-730

, the sample may contain significant cis-isomer or starting material.

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).
e Molecular lon (

): m/z 276 (100% abundance).

e Protonated Molecular lon (

): m/z 277.

e Fragmentation Pathway:
o Loss of

1 mi/z 276
230 (
). Common for nitroaromatics.

o Loss of HCN: Characteristic of the quinoline ring collapse, often observed in secondary

fragmentation steps.

Logical Analysis & Validation (Graphviz)

The following diagram illustrates the logical flow for validating the structure based on the
spectral data provided above.
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Figure 2: Step-by-step structural validation logic.

References

* Noudem, P, et al. (2023).[2] "Theoretical investigations of the electronic structure,
spectroscopic (IR, Raman and UV-Vis), optoelectronic, thermodynamic and nonlinear optical
properties of chromophores of 2-styrylquinoline and 2-(3-nitrostyryl)quinoline."[3][4] Optical
and Quantum Electronics, 55, 1240.[3] Link[3]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b8708401?utm_src=pdf-body-img
https://www.researchgate.net/publication/382714528_Styrene_monomer_as_potential_material_for_design_of_new_optoelectronic_and_nonlinear_optical_polymers_density_functional_theory_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC11382805/
https://www.researchgate.net/publication/382714528_Styrene_monomer_as_potential_material_for_design_of_new_optoelectronic_and_nonlinear_optical_polymers_density_functional_theory_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC11382805/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1007%2Fs11082-023-05495-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC11382805/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8708401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Mrozek-Wilczkiewicz, A., et al. (2019). "The synthesis and anticancer activity of 2-
styrylquinoline derivatives.” European Journal of Medicinal Chemistry, 179, 258-269. Link

» Digambara Rao, K., et al. (2013). "Synthesis and Characterization of (E)-2-(2-(3-
nitrophenyl)ethenyl)quinolin-8-ol." MolBank, M808. (Used as spectral analog baseline). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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